molecular formula C23H29ClN4O5S B12380163 AChE-IN-56

AChE-IN-56

Cat. No.: B12380163
M. Wt: 509.0 g/mol
InChI Key: XPQRAJKCHFNTPS-UHFFFAOYSA-N
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Description

AChE-IN-56 is a compound known for its ability to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition is significant in the treatment of neurodegenerative diseases such as Alzheimer’s disease, where maintaining higher levels of acetylcholine can help alleviate symptoms related to memory and cognitive functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AChE-IN-56 involves the radical cyclization of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds. This reaction is mediated by manganese(III) acetate, resulting in the formation of dihydrofuran-piperazine hybrid compounds . The reaction conditions typically include:

    Temperature: Room temperature to 60°C

    Solvent: Acetic acid or other suitable organic solvents

    Catalyst: Manganese(III) acetate

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and adhering to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

AChE-IN-56 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens and nucleophiles. Conditions typically involve mild temperatures and organic solvents.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used. Conditions may vary from room temperature to elevated temperatures.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used. Conditions usually involve low temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation reactions can produce oxidized forms of the compound.

Properties

Molecular Formula

C23H29ClN4O5S

Molecular Weight

509.0 g/mol

IUPAC Name

5-chloro-N-[1-[1-[(3,4-dimethoxyphenyl)methyl]-2-oxopyrrolidin-3-yl]piperidin-4-yl]pyridine-2-sulfonamide

InChI

InChI=1S/C23H29ClN4O5S/c1-32-20-5-3-16(13-21(20)33-2)15-28-12-9-19(23(28)29)27-10-7-18(8-11-27)26-34(30,31)22-6-4-17(24)14-25-22/h3-6,13-14,18-19,26H,7-12,15H2,1-2H3

InChI Key

XPQRAJKCHFNTPS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(C2=O)N3CCC(CC3)NS(=O)(=O)C4=NC=C(C=C4)Cl)OC

Origin of Product

United States

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